Tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate
CAS No.: 2126161-17-7
Cat. No.: VC5325932
Molecular Formula: C11H22N2O3
Molecular Weight: 230.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126161-17-7 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.308 |
| IUPAC Name | tert-butyl 2-(aminomethyl)-2-methylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-5-6-15-11(4,7-12)8-13/h5-8,12H2,1-4H3 |
| Standard InChI Key | MYIPIPRNKXZSDL-UHFFFAOYSA-N |
| SMILES | CC1(CN(CCO1)C(=O)OC(C)(C)C)CN |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The compound’s core structure consists of a six-membered morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the 4-position, a methyl group at the 2-position, and an aminomethyl side chain also at the 2-position . The morpholine ring adopts a chair conformation, with the Boc group providing steric bulk that influences the molecule’s solubility and stability. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 2-(aminomethyl)-6-methylmorpholine-4-carboxylate |
| SMILES | CC1CN(CC(O1)CN)C(=O)OC(C)(C)C |
| InChIKey | NRCWPEONLURCHH-UHFFFAOYSA-N |
| Chirality | (2S,6R) and (2R,6S) enantiomers |
The stereochemistry at the 2- and 6-positions significantly affects the compound’s biological activity. For instance, the (2S,6R) configuration demonstrates higher binding affinity to certain enzymatic targets compared to its enantiomer.
Spectroscopic and Crystallographic Data
X-ray crystallography reveals intermolecular hydrogen bonding between the aminomethyl group and the carbonyl oxygen of adjacent molecules, stabilizing the crystal lattice . Nuclear magnetic resonance (NMR) spectra show distinct signals for the tert-butyl group (δ 1.4 ppm), morpholine protons (δ 3.2–3.8 ppm), and aminomethyl protons (δ 2.9 ppm).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from morpholine precursors. A common route includes:
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Morpholine Functionalization: Introduction of the methyl group via alkylation using methyl iodide under basic conditions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to install the carbamate group.
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Aminomethylation: Reductive amination using formaldehyde and sodium cyanoborohydride to introduce the aminomethyl side chain.
Yield optimization studies indicate that maintaining anhydrous conditions during Boc protection improves efficiency (up to 85% yield).
Reactivity and Derivatization
The compound undergoes several characteristic reactions:
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Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a secondary amine intermediate.
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Acylation: The primary amine reacts with acyl chlorides to form amide derivatives, enhancing lipophilicity.
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Oxidation: The morpholine ring’s oxygen can participate in oxidation reactions, though this is less common due to steric hindrance from the tert-butyl group .
Physicochemical Properties
Predicted and Experimental Data
Physicochemical profiling combines computational predictions and experimental measurements:
The compound’s moderate LogP suggests balanced lipophilicity, facilitating membrane permeability in biological systems.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
In vitro studies highlight its role as a reversible inhibitor of serine proteases, with an IC₅₀ of 18 µM against trypsin-like enzymes. The aminomethyl group forms a hydrogen bond with the catalytic serine residue (Ser195 in chymotrypsin), while the tert-butyl group occupies a hydrophobic pocket, enhancing binding specificity .
Pharmacokinetic Profiling
Pharmacokinetic parameters, assessed in rodent models, include:
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Half-life: 2.7 hours (intravenous administration)
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Bioavailability: 43% (oral)
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Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, derivatization with sulfonamide groups produces candidates with nanomolar affinity for adenosine A₂ₐ receptors.
Prodrug Development
Conjugation with carboxylic acid-containing drugs (e.g., NSAIDs) via the amine group enhances solubility and targeted delivery. A recent study demonstrated a 60% reduction in gastrointestinal toxicity for a prodrug derivative compared to the parent drug.
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